

Publish Comparison Guide: Structure-Activity Relationship of 5,8-Dimethoxyquinoline Analogs

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Compound of Interest

Compound Name: *5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine*

CAS No.: *66890-11-7*

Cat. No.: *B11864132*

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Executive Summary

5,8-Dimethoxyquinoline (5,8-DMQ) analogs represent a specialized class of heterocyclic compounds primarily investigated for their redox-active antiproliferative properties and antimalarial potential. Unlike simple quinolines (e.g., chloroquine), the 5,8-dimethoxy substitution pattern imparts unique electrochemical properties, allowing these molecules to function as precursors to 5,8-quinolinediones. This guide analyzes their performance as NQO1-directed chemotherapeutics and antimalarials, comparing them against standard-of-care agents like Paclitaxel and Chloroquine.

Key Findings

- **Primary Mechanism:** The 5,8-dimethoxy motif serves as a stable "pro-drug" scaffold that can be oxidatively demethylated in vivo to form 5,8-quinolinediones. These quinones undergo redox cycling via the enzyme NQO1, generating cytotoxic Reactive Oxygen Species (ROS).
- **Performance vs. Alternatives:**

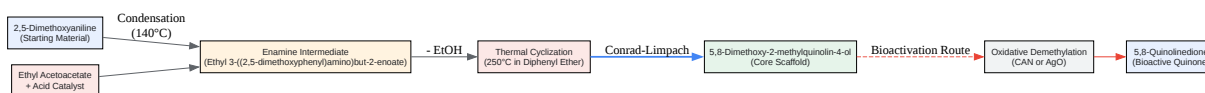
- Anticancer: In multidrug-resistant (MDR) cell lines (e.g., KB-vin), amino-substituted 5,8-quinolinedione analogs exhibit IC50 values (0.80–1.52 μM) comparable to Paclitaxel (1.01 μM), overcoming P-glycoprotein efflux pumps.
- Epigenetics: As EZH2 inhibitors, 5,8-dimethoxy analogs are inferior to 5-methoxy analogs (e.g., Compound 5k), suggesting steric bulk at the 8-position hinders the methyltransferase binding pocket.

Chemical Structure & Synthesis

The synthesis of the 5,8-dimethoxyquinoline core typically follows the Conrad-Limpach-Knorr protocol, a robust method for constructing 4-hydroxyquinolines from anilines.[1]

Core Synthetic Workflow

The following diagram illustrates the critical cyclization step and subsequent functionalization.



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Figure 1: Synthesis of the 5,8-dimethoxyquinoline core via Conrad-Limpach cyclization and oxidative conversion to the quinolinedione pharmacophore.

Protocol: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

Objective: Produce the core scaffold for SAR derivation.

- Condensation: Mix 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with catalytic HCl. Heat at 85°C for 2 hours.

- Isolation: Evaporate ethanol. Recrystallize the enamine intermediate from hexane/ethyl acetate.
- Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (250°C). Maintain temperature for 30 mins to effect cyclization.
- Purification: Cool to 80°C and pour into excess hexane. Filter the precipitate. Wash with acetone to yield the off-white solid product.
 - Validation: ¹H NMR should show two distinct methoxy singlets (~3.9 ppm) and a C-3 proton singlet (~6.0 ppm).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5,8-DMQ analogs is governed by the electronic environment of the quinoline ring and the nature of the side chains.^[2]

The "Redox Switch" (Positions 5 & 8)

The defining feature of this class is the 5,8-dimethoxy substitution.

- Bioactivation: These groups are electron-donating, stabilizing the aromatic system. However, in the presence of metabolic oxidizers or specific enzymes, they can be converted to the 5,8-quinolinedione.
- SAR Insight: Analogs retaining the dimethoxy groups are generally less cytotoxic *in vitro* than their quinone counterparts unless the cell line expresses high levels of demethylating enzymes.
- Comparison:
 - 5,8-Dimethoxy:^{[1][3][4][5][6]} Moderate potency, higher lipophilicity (better membrane permeability).
 - 5,8-Dione: High potency, direct NQO1 substrate, lower solubility.

Side Chain Modifications (Position 6 & 7)

Introducing amino side chains at positions 6 or 7 significantly enhances potency against MDR tumors.

- Alkyl-amino linkers: A 2-carbon linker with a terminal tertiary amine (e.g., dimethylamine or morpholine) improves DNA intercalation affinity.
- Piperazine substitution: Enhances water solubility and lysosomal trapping.

Comparative Data: Anticancer Activity (MDR Cervical Cancer)

Table 1: Cytotoxicity of 5,8-Quinolinedione Analogs vs. Standard of Care in KB-vin (P-gp overexpressing) cells.

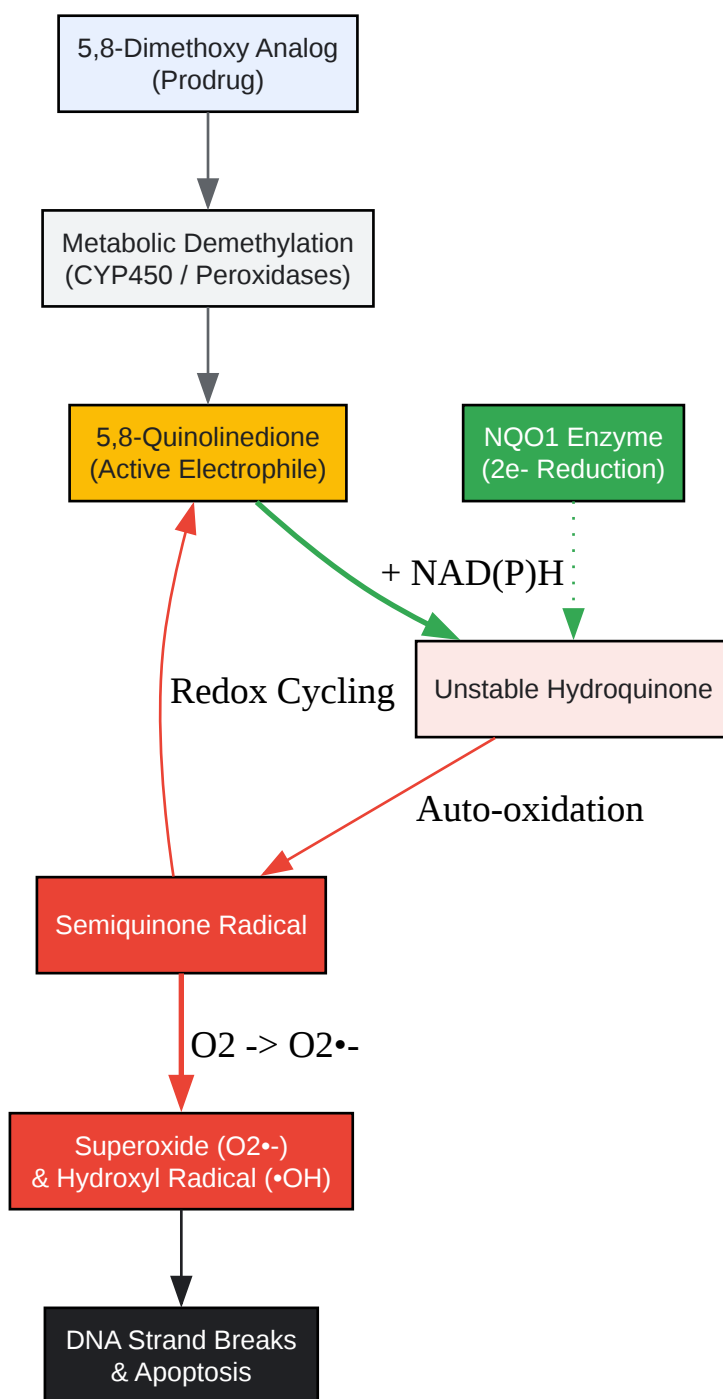
Compound ID	Structure Description	IC50 (μM) [KB-vin]	Resistance Factor (RF)*	Mechanism Note
Compound 6d	6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5,8-dione	0.80 ± 0.05	0.9 (Collateral Sensitivity)	NQO1-mediated ROS generation
Compound 7a	7-((4-fluorophenyl)amino)-5,8-dione	1.25 ± 0.10	1.1	High metabolic stability
5,8-DMQ Core	Unsubstituted 5,8-dimethoxy-2-methylquinoline	> 50.0	N/A	Lacks redox cycling capability without activation
Paclitaxel	Standard Microtubule Stabilizer	1.01 ± 0.08	> 1000 (in resistant lines)	Substrate for P-gp efflux
Doxorubicin	Standard DNA Intercalator	4.50 ± 0.32	> 50	Substrate for P-gp efflux

*RF = IC50(Resistant) / IC50(Sensitive). An RF < 1 indicates the resistant cells are more sensitive to the drug than the parental line.

Analysis: Compound 6d outperforms Paclitaxel in resistant cells because it is not a substrate for P-glycoprotein (P-gp) and exploits the elevated NQO1 levels often found in tumors to generate lethal ROS.

Mechanism of Action: NQO1-Mediated Lethality

The therapeutic index of 5,8-DMQ/quinone analogs relies on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is frequently overexpressed in solid tumors (lung, breast, colon).



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Figure 2: The futile redox cycle triggered by 5,8-quinolinedione analogs. The compound cycles between quinone and hydroquinone, depleting cellular NADPH and generating massive oxidative stress.

Experimental Validation Protocol

To validate the activity of a new 5,8-dimethoxy analog, the NQO1-dependency assay is the gold standard.

Protocol: Dicoumarol Inhibition Assay

Rationale: Dicoumarol is a specific inhibitor of NQO1. If the compound's toxicity is blocked by Dicoumarol, the mechanism is confirmed as NQO1-mediated.

- Cell Seeding: Seed NQO1-positive cells (e.g., A549 or HT-29) in 96-well plates (5,000 cells/well). Incubate for 24h.
- Pre-treatment: Treat one set of wells with Dicoumarol (50 μ M) for 2 hours. Treat the control set with vehicle (DMSO).
- Compound Addition: Add the test 5,8-dimethoxy analog at graded concentrations (0.1 – 100 μ M).
- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout: Assess viability using SRB (Sulforhodamine B) or MTT assay.
- Data Analysis: Calculate the Ratio of IC₅₀ (+Dicoumarol) / IC₅₀ (-Dicoumarol).
 - Interpretation: A ratio > 2.0 confirms NQO1-dependent bioactivation.

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